Cas no 73-39-2 (Uridine,2'-deoxy-5-(2-propenyl)- (9CI))

Uridine,2'-deoxy-5-(2-propenyl)- (9CI) structure
73-39-2 structure
Productnaam:Uridine,2'-deoxy-5-(2-propenyl)- (9CI)
CAS-nummer:73-39-2
MF:C12H16N2O5
MW:268.265843391418
CID:565173
PubChem ID:65563

Uridine,2'-deoxy-5-(2-propenyl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Uridine,2'-deoxy-5-(2-propenyl)- (9CI)
    • 5-(2-propenyl)-2'-deoxyuridine
    • Uridine, 5-allyl-2'-deoxy-
    • 2'-Deoxy-5-(2-propenyl)uridine
    • 5-Allyl-2'-deoxyuridin
    • 5-allyl-2'-deoxy-uridine
    • 5-Allyl-2'-deoxyuridine
    • 5-Allyldeoxyuridine
    • 5'-allyluridine
    • C5-(allyl)-2'-deoxyuridine
    • NSC-80805
    • 5-Allyl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
    • URIDINE, 2'-DEOXY-5-(2-PROPEN-1-YL)-
    • 73-39-2
    • NSC 80805
    • 2'-Deoxy-5(2-propenyl)uridine
    • SCHEMBL2399222
    • 5-Propenyl-2'-deoxyuridine
    • Uridine, 2'-deoxy-5-(2-propenyl)-
    • 5-Allyl-4-hydroxy-1-((2R,4S,5R)-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidin-2-one
    • UNII-6BT80V8EYX
    • 5-allyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
    • 5-Allyl-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • CHEMBL3143650
    • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione
    • AKOS028109102
    • 6BT80V8EYX
    • 5-allyl-4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
    • Inchi: InChI=1S/C12H16N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h2,5,8-10,15-16H,1,3-4,6H2,(H,13,17,18)/t8-,9+,10+/m0/s1
    • InChI-sleutel: XUAFMQXKGPTTJN-IVZWLZJFSA-N
    • LACHT: C=CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Berekende eigenschappen

  • Exacte massa: 268.10598
  • Monoisotopische massa: 268.10592162g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 434
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 99.1Ų
  • XLogP3: -0.5

Experimentele eigenschappen

  • PSA: 99.1
Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd